2-Bromo-5-chloroaniline

Chemoselectivity Cross-Coupling Amination

2-Bromo-5-chloroaniline (CAS 823-57-4) is the isomer-of-choice for chemists exploiting differential Ar-Br vs Ar-Cl reactivity in sequential Suzuki, Buchwald-Hartwig, and other cross-couplings. Unlike generic haloanilines, its precise 2-bromo/5-chloro pattern is critical for synthesizing bromoxynil herbicide, cyproconazole fungicide, and UV-resistant dyes. Substituting with analogs risks yield loss and off-spec final products. Guaranteed ≥98% purity with full CoA. For R&D and industrial synthesis only.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 823-57-4
Cat. No. B1280272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloroaniline
CAS823-57-4
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)Br
InChIInChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
InChIKeyNLEZSQHAFMZAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloroaniline (CAS 823-57-4) Baseline Chemical Profile for Scientific Sourcing


2-Bromo-5-chloroaniline (CAS 823-57-4) is a halogenated aromatic amine with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol . It is a key intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries [1]. Its defining structural feature is the presence of both a bromine and a chlorine atom on the aniline ring at the 2- and 5-positions, respectively [2]. This dual halogenation imparts unique chemical properties, making it a versatile building block for complex molecules .

2-Bromo-5-chloroaniline Substitution Risks: Why Analogues Are Not Drop-In Replacements


Substituting 2-Bromo-5-chloroaniline with a generic halogenated aniline or a close analog like 2-bromo-4-chloroaniline is not scientifically or industrially advisable without rigorous re-validation. The specific substitution pattern (2-bromo, 5-chloro) dictates a unique electronic environment and steric profile [1]. This directly impacts its physical properties, such as a melting point of 38°C , and its chemoselectivity in crucial reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. An analog with a different halogen arrangement will exhibit altered reactivity, potentially leading to different reaction yields, side-product profiles, and ultimately, a different final product. The differential reactivity of the C-Br and C-Cl bonds is a critical feature leveraged in sequential synthesis strategies, a characteristic not shared by analogs with identical halogens (e.g., dichloroanilines) [3].

2-Bromo-5-chloroaniline: Quantifiable Differentiation from Key Analogs for Procurement Decisions


Chemoselective Amination: Differentiating Reactivity of C-Br vs. C-Cl Bonds

The 2-Bromo-5-chloroaniline scaffold offers distinct chemoselectivity in palladium-catalyzed amination reactions, a feature not present in analogs with identical halogen substituents (e.g., 2,5-dichloroaniline). A study demonstrated that using a Pd-crotyl(t-BuXPhos) catalyst, the aryl-Br bond can be selectively coupled with benzophenone imine in the presence of a secondary amine. Conversely, employing a Pd-based RuPhos or (BINAP)Pd(allyl)Cl catalyst directs the coupling to the aryl-Cl site [1]. This catalyst-controlled differentiation between the bromo and chloro substituents allows for precise, sequential functionalization in one pot.

Chemoselectivity Cross-Coupling Amination Synthetic Methodology

Melting Point Differential for Solid vs. Liquid Handling in Synthesis

The melting point of 2-Bromo-5-chloroaniline is reported to be 38°C . This is significantly lower than that of its isomer, 2-Bromo-4-chloroaniline (CAS 873-38-1), which has a reported melting point in the range of 64-68°C .

Physical Properties Solid Handling Synthesis Workflow

Gas Chromatography (GC) Differentiation via Kovats Retention Index

In GC analysis, 2-Bromo-5-chloroaniline can be distinguished from its isomer, 2-Bromo-4-chloroaniline, by its Kovats retention index on a standard non-polar column. The reported retention index for 2-Bromo-5-chloroaniline is 1370 [1], whereas for 2-Bromo-4-chloroaniline it is 1371 [2].

Analytical Chemistry Quality Control Gas Chromatography

Key Application Scenarios Where 2-Bromo-5-chloroaniline Provides a Proven Advantage


Synthesis of Advanced Pharmaceutical Intermediates via Chemoselective Sequential Functionalization

The documented ability to selectively functionalize the Ar-Br and Ar-Cl sites in 2-Bromo-5-chloroaniline [1] makes it a superior starting material for the construction of complex amino-aniline building blocks. This is directly applicable in medicinal chemistry for the rapid assembly of diverse libraries of compounds or the optimization of lead candidates for APIs. The one-pot, sequential coupling strategy reduces the number of synthetic steps, saving time and resources in drug discovery programs.

Precursor for Agrochemicals with Defined Halogenation Patterns

2-Bromo-5-chloroaniline is a reported intermediate for the synthesis of specific agrochemicals, including the herbicide bromoxynil and the fungicide cyproconazole [2]. The unique 2-bromo-5-chloro substitution pattern is not simply interchangeable with other haloanilines, as it directly influences the binding affinity, metabolic stability, and overall efficacy of the final active ingredient. Procuring this specific isomer is essential for producing these established compounds.

Specialty Dyes and Pigments Requiring Halogen-Dependent Color Properties

The halogenated structure of 2-Bromo-5-chloroaniline contributes to the creation of specialty dyes and pigments with enhanced color stability, improved dye uptake, and increased resistance to UV and chemical exposure [3]. The specific positions of the bromine and chlorine atoms affect the electronic properties of the chromophore, and substituting with a different analog would alter the final color profile and performance characteristics of the dye, making the correct isomer essential for quality control in textile, leather, and pigment manufacturing.

Technical Documentation Hub

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